molecular formula C14H12O3 B183881 4-(Benzyloxy)-2-hydroxybenzaldehyde CAS No. 52085-14-0

4-(Benzyloxy)-2-hydroxybenzaldehyde

Cat. No.: B183881
CAS No.: 52085-14-0
M. Wt: 228.24 g/mol
InChI Key: AMLKEDBYDOCGEG-UHFFFAOYSA-N
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Description

4-(Benzyloxy)-2-hydroxybenzaldehyde is an organic compound with the molecular formula C14H12O3 It is characterized by a benzene ring substituted with a benzyloxy group at the 4-position and a hydroxy group at the 2-position, along with an aldehyde group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Benzyloxy)-2-hydroxybenzaldehyde typically involves the following steps:

    Starting Material: The synthesis begins with 2-hydroxybenzaldehyde.

    Benzyloxy Group Introduction: The benzyloxy group is introduced through a nucleophilic substitution reaction. This involves reacting 2-hydroxybenzaldehyde with benzyl bromide in the presence of a base such as potassium carbonate (K2CO3) in a suitable solvent like acetone.

    Reaction Conditions: The reaction is carried out under reflux conditions to ensure complete substitution.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to control temperature, pressure, and reaction time.

Chemical Reactions Analysis

Types of Reactions

4-(Benzyloxy)-2-hydroxybenzaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The benzyloxy group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in an alkaline medium.

    Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.

    Substitution: Benzyl bromide (C6H5CH2Br) in the presence of a base like potassium carbonate (K2CO3).

Major Products Formed

    Oxidation: 4-(Benzyloxy)-2-hydroxybenzoic acid.

    Reduction: 4-(Benzyloxy)-2-hydroxybenzyl alcohol.

    Substitution: Various substituted benzaldehydes depending on the nucleophile used.

Scientific Research Applications

4-(Benzyloxy)-2-hydroxybenzaldehyde has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable building block in organic synthesis.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and as a precursor in the synthesis of various industrial products.

Mechanism of Action

The mechanism of action of 4-(Benzyloxy)-2-hydroxybenzaldehyde depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors, to exert its effects. The hydroxy and aldehyde groups play a crucial role in its reactivity and interactions with biological molecules.

Comparison with Similar Compounds

Similar Compounds

    4-(Benzyloxy)benzaldehyde: Lacks the hydroxy group at the 2-position.

    2-Hydroxybenzaldehyde: Lacks the benzyloxy group at the 4-position.

    4-Hydroxybenzaldehyde: Lacks the benzyloxy group and has the hydroxy group at the 4-position instead of the 2-position.

Uniqueness

4-(Benzyloxy)-2-hydroxybenzaldehyde is unique due to the presence of both the benzyloxy and hydroxy groups on the benzene ring, which imparts distinct chemical properties and reactivity. This combination of functional groups makes it a versatile compound in various chemical reactions and applications.

Properties

IUPAC Name

2-hydroxy-4-phenylmethoxybenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12O3/c15-9-12-6-7-13(8-14(12)16)17-10-11-4-2-1-3-5-11/h1-9,16H,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMLKEDBYDOCGEG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=CC(=C(C=C2)C=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70340061
Record name 4-(Benzyloxy)-2-hydroxybenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70340061
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

228.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

52085-14-0
Record name 2-Hydroxy-4-(phenylmethoxy)benzaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=52085-14-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(Benzyloxy)-2-hydroxybenzaldehyde
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-BENZYLOXY-2-HYDROXYBENZALDEHYDE
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods I

Procedure details

A solution of 2,4-dihydroxy-benzaldehyde (101 g, 0.731 mol) in acetonitrile (700 mL) is treated with KI (12.1 g, 73.1 mmol) and NaHCO3 (70.0 g, 0.834 mol). The mixture is stirred while heating to 60° C. Benzyl chloride (120 g, 0.950 mol) is added and the mixture is refluxed at 82° C. for 16 hours and cooled to room temperature. The solvent is evaporated and the reaction is quenched with water (250 mL) and HCl (5.0 N, 30 mL). The mixture is extracted with EtOAc (300 mL×2), and the organic layers is dried over Na2SO4, filtered, and concentrated to an approximate volume of 200 mL. To 400 mL hexanes is added and the resulting solution is heated to 60° C. to dissolve. The solution is cooled to room temperature and crystallized for 16 hours The solid is filtered and dried to obtain the title compound (130 g, 78%). LC-ES/MS m/e 227.0 (M−1).
Quantity
101 g
Type
reactant
Reaction Step One
Quantity
70 g
Type
reactant
Reaction Step One
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700 mL
Type
solvent
Reaction Step One
Quantity
120 g
Type
reactant
Reaction Step Two
Yield
78%

Synthesis routes and methods II

Procedure details

13.8 g (0.1 mol) 2,4-dihydroxybenzaldehyde are dissolved in 150 ml acetone, 17.1 g (0.1 mol) benzylbromide and 13.8 g (0.1 mol) potassium carbonate are added, and the mixture is stirred at room temperature for 3 d. After filtration, the solvent is removed in vacuo and the residual crude product further purified by column chromatography on silica gel using dichloromethane as eluent.
Quantity
13.8 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
Quantity
17.1 g
Type
reactant
Reaction Step Two
Quantity
13.8 g
Type
reactant
Reaction Step Two

Synthesis routes and methods III

Procedure details

To a solution of 5-benzyloxy-2-hydroxymethylphenol (2.39 g, 10.4 mmol) in CH2Cl2 (52 mL) and MeOH (5 mL) is added MnO2 (9.05 g, 104 mmol). The suspension is stirred at ambient temperature overnight. The mixture is filtered and the solvent removed under reduced pressure. The crude material is purified by flash chromatography using CH2Cl2 to afford 4-benzyloxy-2-hydroxybenzaldehyde as a pale yellow solid: 1H NMR (CDCl3) δ 11.45 (s, 1H), 9.70 (s, 1H), 7.43-7.39 (m, 6H), 6.59 (dd, J=2.28 Hz), 6.50 (d, J=2.27 Hz, 1H), 5.10 (s, 2H); (M+H)+=229.
Quantity
2.39 g
Type
reactant
Reaction Step One
Quantity
52 mL
Type
solvent
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One
Name
Quantity
9.05 g
Type
catalyst
Reaction Step One

Synthesis routes and methods IV

Procedure details

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Synthesis routes and methods V

Procedure details

To a 250 mL RB flask fitted with magnetic stirrer was charged with 30 mL of acetonitrile. To the stirred solvent were added 2,4-dihydroxybenzaldehyde (8.0 g, 57.0 mmol), potassium carbonate (15.77 g, 114.0 mmol). The reaction mixture was brought to 0° C., was added benzyl bromide (9.905 g, 57.0 mmol) in acetonitrile (100 mL) drop wise and stirred at room temperature for 3 h. The reaction mixture was concentrated to distill off the solvent. The residue was extracted with ethyl acetate (80 mL). The organic layer was washed with water (50 mL) and saturated brine solution (50 mL). The organic layer was dried over anhydrous Na2SO4 and the solvent was removed under reduced pressure. The product obtained as a white solid (4.0 g, yield: 30.77%).
Quantity
8 g
Type
reactant
Reaction Step One
Quantity
15.77 g
Type
reactant
Reaction Step One
Quantity
9.905 g
Type
reactant
Reaction Step Two
Quantity
100 mL
Type
solvent
Reaction Step Two
Quantity
30 mL
Type
solvent
Reaction Step Three
Name
Yield
30.77%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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4-(Benzyloxy)-2-hydroxybenzaldehyde
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Reactant of Route 4
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Reactant of Route 5
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Reactant of Route 6
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Customer
Q & A

Q1: How is 4-(Benzyloxy)-2-hydroxybenzaldehyde utilized in synthetic chemistry?

A: this compound serves as a versatile building block in organic synthesis. Its reactivity stems from the presence of both aldehyde and phenolic hydroxyl groups, allowing for diverse chemical transformations. One notable application is its use in synthesizing benzofuran derivatives. For instance, reacting this compound with ethyl bromomalonate leads to the formation of 2,2-dicarbethoxy-3-hydroxy-6-benzyloxycoumaran []. This intermediate can be further modified to access a range of benzofuran-based compounds with potential biological activities.

Q2: Can you elaborate on the structural characteristics of compounds derived from this compound?

A: this compound readily forms Schiff base compounds when reacted with amines [, ]. The resulting structures often exhibit intramolecular hydrogen bonding, influencing their stability and potential biological activity. For instance, reacting the aldehyde with 2-amino-4-chlorophenol yields a compound with an O—H⋯O hydrogen bond, creating an S(6) ring motif []. In contrast, reacting with 2-(2,3-dihydro-1H-indol-3-yl)ethan-1-amine forms a compound with a charge-assisted N+—H⋯O− hydrogen bond within the S(6) ring motif []. These subtle structural differences arising from the choice of amine can significantly impact the compound's properties and potential applications.

Q3: Has this compound been explored for its biological activities?

A: Yes, research indicates that transition metal complexes derived from Schiff base ligands of this compound exhibit in vitro antioxidant and antimicrobial activities []. While the specific mechanisms of action haven't been fully elucidated in the available research, the presence of transition metals within the complex likely plays a role in their observed biological activities. Further investigation into these complexes could unveil their potential as therapeutic agents.

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